2-[(4-Carboxyhexanoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Carboxyhexanoyl)amino]benzoic acid is an organic compound that features both carboxyl and amino functional groups
Vorbereitungsmethoden
The synthesis of 2-[(4-Carboxyhexanoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-carboxyhexanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dimethylformamide (DMF) to ensure the reaction proceeds efficiently .
Analyse Chemischer Reaktionen
2-[(4-Carboxyhexanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxyl groups to alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(4-Carboxyhexanoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its functional groups.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(4-Carboxyhexanoyl)amino]benzoic acid involves its interaction with specific molecular targets. The carboxyl and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can modulate biological pathways by acting as an inhibitor or activator of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
2-[(4-Carboxyhexanoyl)amino]benzoic acid can be compared with other similar compounds such as:
4-Aminobenzoic acid: Known for its role in the synthesis of folate in bacteria.
Para-aminobenzoic acid (PABA): Used in sunscreen formulations and as a precursor in the synthesis of various pharmaceuticals.
Benzoic acid derivatives: These compounds share similar functional groups and can undergo similar chemical reactions
Eigenschaften
Molekularformel |
C14H17NO5 |
---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
2-(4-carboxyhexanoylamino)benzoic acid |
InChI |
InChI=1S/C14H17NO5/c1-2-9(13(17)18)7-8-12(16)15-11-6-4-3-5-10(11)14(19)20/h3-6,9H,2,7-8H2,1H3,(H,15,16)(H,17,18)(H,19,20) |
InChI-Schlüssel |
ILSAJUYHQUYCCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(=O)NC1=CC=CC=C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.